

An In-depth Technical Guide to Tert-butyl 1,3-dioxoisindolin-2-ylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl 1,3-dioxoisindolin-2-ylcarbamate*

Cat. No.: *B157167*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,3-dioxoisindolin-2-ylcarbamate, also known as N-(Boc-amino)phthalimide, is a versatile reagent and building block in organic synthesis, particularly in the preparation of amines and in the development of novel therapeutic agents. Its structure incorporates a phthalimide group, a classic protecting group for primary amines, and a tert-butoxycarbonyl (Boc) group, which is a widely used protecting group for amines. This unique combination of functional groups makes it a valuable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of **tert-butyl 1,3-dioxoisindolin-2-ylcarbamate** are summarized in the table below, providing a quick reference for researchers.

Property	Value
IUPAC Name	tert-butyl (1,3-dioxoisoindolin-2-yl)carbamate[1]
Synonyms	N-(Boc-amino)phthalimide, N-(tert-Butoxycarbonylamino)phthalimide[2]
CAS Number	34387-89-8[1]
Molecular Formula	C13H14N2O4[1]
Molecular Weight	262.26 g/mol [2]
Melting Point	Not available
Boiling Point (Predicted)	447.2 ± 28.0 °C[3]
Density (Predicted)	1.208 ± 0.06 g/cm³[3]
Appearance	White to off-white solid
Solubility	Soluble in many organic solvents

Experimental Protocols

Synthesis of Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

A general and reliable method for the synthesis of N-substituted phthalimides involves the reaction of an N-amino compound with phthalic anhydride. The following protocol is a representative procedure adapted from established methods for similar compounds.

Materials:

- N-Boc-hydrazine
- Phthalic anhydride
- Triethylamine (TEA)
- Dichloromethane (DCM)

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve N-Boc-hydrazine (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in dichloromethane.
- To this solution, add triethylamine (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **tert-butyl 1,3-dioxisoindolin-2-ylcarbamate**.

Applications in Organic Synthesis

The Gabriel Synthesis of Primary Amines

Tert-butyl 1,3-dioxisoindolin-2-ylcarbamate can be utilized as a precursor in a modified Gabriel synthesis for the preparation of primary amines. The phthalimide group serves as a

masked form of ammonia, preventing over-alkylation that is often observed in direct alkylation of ammonia.

The general workflow for this application is depicted below:



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Caption: Workflow for a modified Gabriel Synthesis.

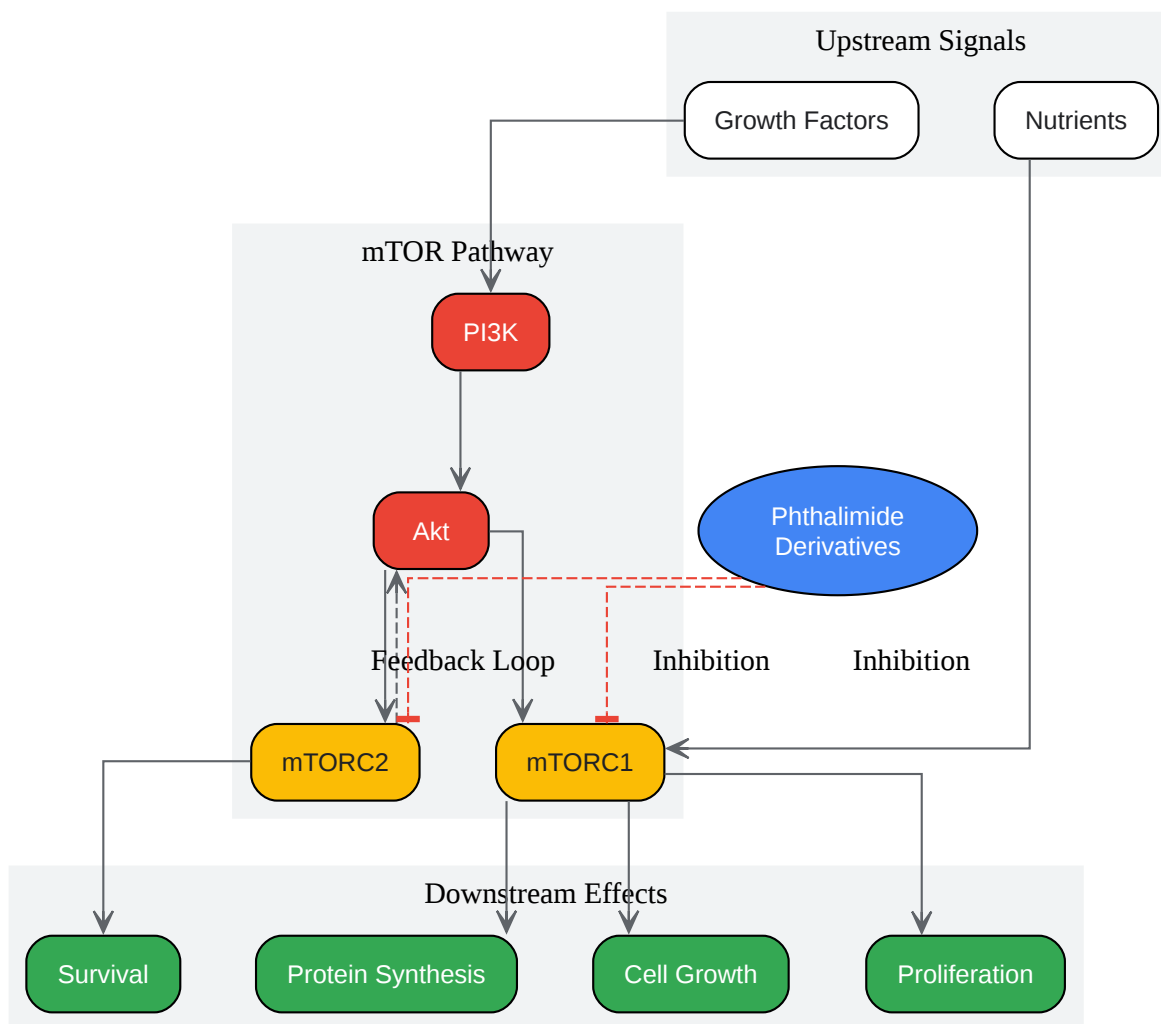
Potential Role in Drug Discovery and Signaling Pathways

Phthalimide derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, and anticancer properties.[4] While the specific biological targets and signaling pathways of **tert-butyl 1,3-dioxoisindolin-2-ylcarbamate** are not extensively characterized, studies on structurally related compounds provide valuable insights into its potential mechanisms of action.

For instance, N-hydroxyphthalimide, a close analog, has been shown to exhibit antitumor activity by suppressing the mTOR signaling pathway in cancer cells.[5][6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that **tert-butyl 1,3-dioxoisindolin-2-ylcarbamate** may exert similar effects.

Furthermore, other phthalimide derivatives have been investigated as inhibitors of the TGF- β pathway, which plays a complex role in cancer progression.[7][8]

A simplified representation of the mTOR signaling pathway, a potential target for phthalimide derivatives, is shown below:



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Caption: Potential inhibition of the mTOR signaling pathway.

Conclusion

Tert-butyl 1,3-dioxoisindolin-2-ylcarbamate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its utility as a precursor for primary amines via a modified Gabriel synthesis is a key application. Furthermore, the broader class of phthalimide-

containing molecules demonstrates promising biological activities, particularly in the context of cancer therapy through the inhibition of critical signaling pathways such as mTOR. Further investigation into the specific molecular targets of **tert-butyl 1,3-dioxoisindolin-2-ylcarbamate** is warranted to fully elucidate its therapeutic potential and guide the development of novel drug candidates. This guide provides a foundational understanding for researchers aiming to leverage the chemical properties of this compound in their scientific endeavors.

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